1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a benzene ring substituted with a methoxy group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of a benzene derivative with benzenesulfonyl chloride in the presence of a Lewis acid catalyst . The reaction conditions often require maintaining a controlled temperature to ensure the desired substitution occurs at the correct position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to the resonance stabilization provided by the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-methoxy-2-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Used in similar sulfonylation reactions.
4-Methoxybenzenesulfonyl chloride: Shares the methoxy and sulfonyl functional groups.
2-Nitrobenzenesulfonyl chloride: Contains the nitro and sulfonyl functional groups.
Uniqueness: The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions .
Properties
CAS No. |
86434-31-3 |
---|---|
Molecular Formula |
C14H13NO5S |
Molecular Weight |
307.32 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C14H13NO5S/c1-20-12-8-7-11(14(9-12)15(16)17)10-21(18,19)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
AQVIHAOUQXKLMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.